molecular formula C11H13ClN4O2 B2536148 tert-Butyl 2-(6-chloro-9H-purin-9-yl)acetate CAS No. 153164-54-6

tert-Butyl 2-(6-chloro-9H-purin-9-yl)acetate

Cat. No.: B2536148
CAS No.: 153164-54-6
M. Wt: 268.7
InChI Key: RUOAUNKLMWOASM-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-chloro-9H-purin-9-yl)acetate (CAS 153164-54-6) is a versatile purine-based chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound, with a molecular formula of C 11 H 13 ClN 4 O 2 and a molecular weight of 268.70 g/mol, serves as a crucial building block for the synthesis of more complex molecules . Its structure features a reactive 6-chloro group on the purine ring system and a tert-butyl ester protection, making it a valuable precursor for nucleoside analogue research and the exploration of potential therapeutic agents. The reactive chloro substituent allows for facile displacement with various nucleophiles, such as amines and alkoxides, to create a diverse library of 9-substituted purine derivatives. Researchers utilize this compound in constructing targeted molecules for scientific screening and investigation. The presence of the acid-labile tert-butyl ester protects the carboxylic acid functionality, which can be deprotected under mild acidic conditions to generate the corresponding acetic acid derivative for further conjugation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper handling procedures should be followed, and the material should be stored under recommended conditions, potentially requiring cold-chain transportation .

Properties

IUPAC Name

tert-butyl 2-(6-chloropurin-9-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O2/c1-11(2,3)18-7(17)4-16-6-15-8-9(12)13-5-14-10(8)16/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOAUNKLMWOASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=NC2=C1N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-chloro-9H-purin-9-yl)acetate typically involves the reaction of 6-chloropurine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, including precise control of temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(6-chloro-9H-purin-9-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 2-(6-chloro-9H-purin-9-yl)acetate is investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer drug development. Its purine structure is critical for interactions with biological molecules, making it a candidate for further modifications to enhance efficacy.

Research indicates that the compound may interact with enzymes and receptors involved in cellular signaling pathways. The presence of the chlorine atom and the ester group contributes to its binding affinity, influencing biochemical pathways. Notably, studies have shown modest antiproliferative activity against cancer cell lines, suggesting its potential as an anticancer agent .

Chemical Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex purine derivatives. Its versatility allows it to participate in various chemical reactions, including substitution and hydrolysis, leading to diverse products.

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various purine derivatives, including this compound, on breast cancer cell lines. The results indicated that while the compound exhibited modest growth inhibition (GI < 30%), it demonstrated potential when modified for increased lipophilicity .

Case Study 2: Enzyme Interaction

Research into the interaction of this compound with heat shock protein 90 (Hsp90) revealed promising avenues for cancer treatment. The study suggested that modifications to enhance binding affinity could lead to more potent inhibitors .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-chloro-9H-purin-9-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Ethyl 2-(6-chloropurin-9-yl)acetate (CAS 56791-59-4)

  • Molecular Formula : C₉H₉ClN₄O₂; MW : 240.63.
  • Properties : Lacks the tert-butyl group, resulting in reduced steric hindrance and higher solubility in polar solvents. Boiling point: 396.4°C; density: 1.52 g/cm³ .
  • Applications : Used as an intermediate in antiviral agents but exhibits shorter metabolic half-life compared to tert-butyl derivatives .

Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate (CAS 171827-50-2)

  • Molecular Formula : C₉H₈Cl₂N₄O₂; MW : 275.07.
  • Structural Difference : Contains a 2,6-dichloro substitution on the purine ring, enhancing electrophilicity and reactivity in cross-coupling reactions .
  • Synthesis : Prepared via direct chlorination of purine precursors, yielding a higher halogen content for targeted drug design .

Analogues with Modified Substituents on the Purine Ring

(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic Acid

  • Molecular Formula : C₁₁H₁₃ClN₆O₂; MW : 296.71.
  • Key Feature : Pyrrolidine substituent at position 6 introduces hydrogen-bonding capability, improving target binding affinity (e.g., kinase inhibition) .
  • Comparison : Unlike the tert-butyl ester, this compound’s free carboxylic acid group increases polarity, limiting blood-brain barrier permeability .

2-(tert-Butyl)-6-chloro-9H-purine (CAS 733736-31-7)

  • Molecular Formula : C₉H₁₁ClN₄; MW : 210.64.
  • Structural Difference : The tert-butyl group is directly attached to the purine ring (position 2) instead of the acetoxy side chain. This alters electronic distribution, reducing nucleophilic attack susceptibility .

Sugar-Modified Purine Derivatives

2-((6-Chloro-9H-purin-9-yl)methoxy)ethyl Acetate (5a)

  • Molecular Formula : C₁₀H₁₁ClN₄O₃; MW : 270.65.
  • Properties : Methoxyethyl side chain enhances water solubility (94% synthesis yield) but reduces enzymatic stability compared to tert-butyl esters .
  • Application : Intermediate in prodrug formulations for improved bioavailability .

Comparative Analysis of Key Properties

Compound Molecular Formula MW Substituents Melting Point (°C) Key Application Reference
tert-Butyl 2-(6-chloro-9H-purin-9-yl)acetate C₁₁H₁₄ClN₅O₂ 283.72 6-Cl, tert-butyl ester 66–71 STAT3 inhibition
Ethyl 2-(6-chloropurin-9-yl)acetate C₉H₉ClN₄O₂ 240.65 6-Cl, ethyl ester N/A Antiviral intermediates
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate C₉H₈Cl₂N₄O₂ 275.09 2,6-diCl, ethyl ester N/A Targeted drug synthesis
(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid C₁₁H₁₃ClN₆O₂ 296.71 2-Cl, 6-pyrrolidine, carboxylic acid N/A Kinase inhibition

Biological Activity

tert-Butyl 2-(6-chloro-9H-purin-9-yl)acetate is a purine derivative known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, which includes a purine base, suggests that it may interact with various biological targets, including enzymes and receptors involved in cellular signaling and metabolism.

The molecular formula of this compound is C11H14ClN5O2, with a molecular weight of 283.71 g/mol. Its melting point ranges from 147 to 149 °C, and it has a predicted boiling point of approximately 491.3 °C. The compound is categorized as a tert-butyl ester, which is significant for its solubility and reactivity in biological systems .

The biological activity of this compound can be attributed to its structural similarity to nucleosides and nucleotides, which play critical roles in cellular processes. Purine derivatives are often involved in:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as kinases and phosphatases, which are crucial in signal transduction pathways.
  • Antiviral Properties : Some purine analogs exhibit antiviral activity by mimicking natural substrates, thereby interfering with viral replication mechanisms.

Case Studies

  • Antiviral Activity : A study demonstrated that related purine derivatives can inhibit the replication of certain viruses by acting as competitive inhibitors of viral polymerases. Although specific data on this compound is limited, its structural characteristics suggest potential efficacy against RNA viruses .
  • Cell Proliferation Inhibition : Research on similar compounds has indicated that they can induce apoptosis in cancer cells by modulating pathways associated with cell cycle regulation. For instance, compounds that share structural motifs with this compound have been shown to downregulate oncogenes and upregulate tumor suppressor genes .

Pharmacological Profile

The pharmacological properties of this compound include:

PropertyValue
Molecular Weight283.71 g/mol
Melting Point147 - 149 °C
SolubilitySoluble in organic solvents
BioavailabilityPotentially high due to esterification

Q & A

Q. What are the recommended synthetic routes for tert-butyl 2-(6-chloro-9H-purin-9-yl)acetate, and how can researchers mitigate common side reactions?

The compound is typically synthesized via alkylation of purine derivatives. For example, in a documented procedure, N-(6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide was alkylated using tert-butyl bromoacetate in the presence of NaH in DMF, yielding the target compound in 23% yield . Key considerations:

  • Side reactions : Competing O-alkylation or over-alkylation may occur. Use anhydrous conditions and controlled stoichiometry (e.g., 1.2 equivalents of alkylating agent) to minimize impurities.
  • Workup : Quench excess NaH with methanol and purify via hot ethyl acetate extraction to isolate the product .

Q. What analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming regioselectivity and ester linkage integrity. Key signals include the tert-butyl group (δ 1.42–1.53 ppm) and the purine CH-8 proton (δ 7.70 ppm) .
  • Mass spectrometry (MS) : ESI-MS (e.g., [M+Na]+^+ at m/z 358.2) validates molecular weight and purity .
  • HPLC : Use reverse-phase methods with UV detection (λ = 254 nm) to assess purity and stability .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, goggles) under a fume hood. Avoid inhalation or skin contact, as acute toxicity data are incomplete .
  • Storage : Store in airtight containers at –20°C under inert gas (N2_2 or Ar) to prevent hydrolysis of the tert-butyl ester .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during alkylation of 6-chloropurine derivatives?

  • Reaction conditions : Use polar aprotic solvents (e.g., DMF) and strong bases (e.g., NaH) to deprotonate the purine N9 position selectively .
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or in-situ 1^1H NMR to detect undesired O-alkylation products .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

  • Accelerated degradation studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Analyze degradation products via HPLC-MS to identify hydrolysis pathways (e.g., tert-butyl ester cleavage) .
  • Light sensitivity : Expose samples to UV light (254 nm) and monitor photodegradation using LC-MS .

Q. What mechanisms underlie the biological activity of 6-chloropurine derivatives, and how can they be probed?

  • Purine mimicry : The 6-chloro group enhances electrophilicity, facilitating covalent interactions with target enzymes (e.g., kinases). Use competitive inhibition assays with ATP analogs to study binding .
  • Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa) and compare with non-chlorinated analogs to isolate the chloro group’s contribution .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Method standardization : Replicate solubility tests in DMSO, water, and ethanol using gravimetric analysis (post-lyophilization) or UV-vis calibration curves.
  • Cross-validation : Compare results with independent sources (e.g., PubChem or institutional databases) to identify methodological discrepancies .

Q. What degradation pathways are observed under acidic or basic conditions, and how are they characterized?

  • Acidic hydrolysis : The tert-butyl ester cleaves to form acetic acid and 6-chloropurine. Monitor via 1^1H NMR (disappearance of δ 1.42–1.53 ppm) .
  • Basic conditions : Ester saponification generates carboxylate derivatives. Use HPLC-MS to detect m/z shifts corresponding to degradation products .

Q. How do surface interactions (e.g., glassware, polymers) affect the compound’s reactivity in solution?

  • Adsorption studies : Quantify compound loss in polydimethylsiloxane (PDMS) containers vs. glass via LC-MS. Pre-rinse surfaces with inert solvents (e.g., acetonitrile) to minimize adsorption .
  • Reactivity modulation : Add surfactants (e.g., Tween-20) to reduce interfacial interactions and stabilize the compound in aqueous solutions .

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